N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 4-chlorophenylmethyl group and a 2-phenylethyl substituent. Its synthesis likely follows a nucleophilic substitution pathway similar to related compounds, where a thiol group reacts with a halogenated acetamide precursor under reflux conditions, as seen in analogous syntheses (e.g., 85% yield for compound 2 in ). The molecule’s core structure combines a thienopyrimidine scaffold with acetamide and aryl substituents, a design common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c24-18-8-6-17(7-9-18)14-25-20(28)15-31-23-26-19-11-13-30-21(19)22(29)27(23)12-10-16-4-2-1-3-5-16/h1-9,11,13H,10,12,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVRZSZNMGWKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of thiophene-2-carboxamide derivatives in the presence of formic acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of N-(aryl)-2-[(thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamides. Key structural variations among analogues include:
Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogues:
- Antimicrobial Potential: N-Substituted acetamides exhibit structural mimicry of benzylpenicillin, suggesting possible antibiotic activity.
- Enzyme Inhibition: Thienopyrimidine derivatives often target kinases or dihydrofolate reductase (DHFR).
- Methoxy or trifluoromethyl substituents (e.g., ) balance lipophilicity and polarity, improving drug-likeness.
Crystallographic and Stability Insights
- Hydrogen Bonding: Analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form dimeric structures via N–H⋯O bonds, enhancing crystalline stability.
- Dihedral Angles : Substituents on the aryl rings (e.g., 4-chlorophenyl) influence planarity and packing efficiency, as seen in .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thienopyrimidine core linked to a chlorophenyl group and a sulfanyl acetamide moiety. The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. The introduction of the chlorophenyl group is crucial for enhancing biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 8 µg/mL |
| 4e | S. aureus | 16 µg/mL |
| 4g | M. tuberculosis | 32 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research. Studies indicate that thienopyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Specifically, they have been evaluated for their effects on leukemia and solid tumors.
Case Study: Inhibition of Leukemia Cell Lines
In vitro studies reported that certain thienopyrimidine derivatives significantly inhibited the growth of MV4-11 and MOLM13 leukemia cell lines at concentrations as low as 0.3 µM. This growth inhibition was correlated with downregulation of key signaling pathways involved in cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of various enzymes critical for microbial metabolism and cancer cell growth.
- Receptor Modulation : Some derivatives may bind to receptors involved in cell signaling pathways, altering their activity and leading to therapeutic effects.
Toxicological Studies
While the compound exhibits promising biological activities, toxicity assessments are crucial for evaluating its safety profile. Preliminary studies have indicated that certain derivatives may exhibit low toxicity towards mammalian cells while maintaining efficacy against target pathogens.
Table 2: Toxicity Profile of Selected Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | HepG2 (liver) | >100 |
| 4e | MCF7 (breast) | 50 |
| 4g | A549 (lung) | >75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
